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Compound of Interest

Compound Name: (1S,2S)-2-Aminocyclohexanol

Cat. No.: B150878

Introduction

(1S,2S)-2-Aminocyclohexanol is a versatile chiral building block of significant interest in the
pharmaceutical industry. As a 1,2-amino alcohol, its rigid cyclohexane backbone and defined
stereochemistry make it an invaluable tool for asymmetric synthesis. The presence of both an
amine and a hydroxyl group allows for its incorporation into complex molecular architectures,
serving as a chiral auxiliary, a precursor to chiral ligands for asymmetric catalysis, and a key
structural motif in various biologically active molecules.[1][2] This document outlines its primary
applications in pharmaceutical synthesis, providing detailed protocols and quantitative data for
researchers and drug development professionals.

Application as a Chiral Auxiliary

One of the most powerful applications of (1S,2S)-2-Aminocyclohexanol is its use in the
formation of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily
incorporated into a synthesis to control the stereochemical outcome of a reaction.[3] After the
desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

(1S,2S)-2-Aminocyclohexanol is readily converted into a bicyclic oxazolidinone. This rigid
structure effectively shields one face of a tethered prochiral enolate, directing electrophilic
attack to the opposite face with high diastereoselectivity. This strategy is particularly effective
for asymmetric alkylation and aldol reactions, which are fundamental carbon-carbon bond-
forming reactions in drug synthesis.[4][5]
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General Workflow of a Chiral Auxiliary
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Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
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Application in the Synthesis of Oseltamivir
(Tamiflu®)

Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza A and B
virus infections.[6][7] Its complex structure contains three stereocenters, making its
stereoselective synthesis a significant challenge. While the commercial synthesis often starts
from shikimic acid, numerous alternative routes have been developed to overcome reliance on
this natural source.[8]

Several of these synthetic strategies rely on the stereoselective introduction of nitrogen
functionalities onto a cyclohexene core. Chiral ligands derived from amino alcohols, including
structures analogous to (1S,2S)-2-Aminocyclohexanol, are instrumental in catalytic
asymmetric reactions like aziridination or aminohydroxylation to set the required
stereochemistry of the vicinal amino and hydroxyl groups found in Oseltamivir's core structure.
[6][9] For instance, the Trost synthesis of Oseltamivir utilizes a palladium-catalyzed asymmetric
allylic alkylation (Pd-AAA) to desymmetrize a meso starting material, installing a key amine
stereocenter with high enantioselectivity.[6]
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Caption: Logic for installing key stereocenters in Oseltamivir synthesis.
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Quantitative Data Summary

The effectiveness of (1S,2S)-2-Aminocyclohexanol and its derivatives in inducing

stereoselectivity is demonstrated by the high yields and diastereomeric or enantiomeric

excesses achieved in various reactions.

Reaction Auxiliaryl/Li .
Substrate Result Yield (%) Reference
Type gand
(1S,2R)-2-
Asymmetric aminocyclope ]
Various
Aldol ntan-1-ol >99% de 70-80% [4]
] ] Aldehydes
Reaction derived
oxazolidinone
(1S,2R)-2-
] aminocyclope ]
Asymmetric Propionyl
] ntan-1-ol ] >99% de 85-95% [4]
Alkylation ) moiety
derived
oxazolidinone
) Prolinamide
Asymmetric ) )
from (1S,2S)-  Aliphatic )
Aldol ] >99% ee High [10]
) diphenyl-2- Aldehydes
Reaction _
aminoethanol
Pd-AAA _
o _ Racemic o
Deracemizati (R,R)-Ligand 96% ee 24% (initial) [6]
Lactone

on

Note: Data for structurally similar auxiliaries are included to illustrate the general efficacy of this
class of compounds.[4][5]

Detailed Experimental Protocols
Protocol 1: Preparation of (4S,5S5)-4,5-Cyclohexano-1,3-
oxazolidin-2-one Auxiliary
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This protocol describes the synthesis of a chiral oxazolidinone auxiliary from (1S,2S)-2-
Aminocyclohexanol, which can then be used for stereoselective reactions.

Materials:

e (1S,2S)-2-Aminocyclohexanol

o Triphosgene or Carbonyldiimidazole (CDI)

e Triethylamine (EtsN)

e Dichloromethane (DCM) or Tetrahydrofuran (THF)
e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

 In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (1S,2S)-2-
Aminocyclohexanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

e Cool the solution to 0 °C in an ice bath.

e Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes.
Alternatively, add CDI (1.1 eq) portion-wise.

 Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC
for the consumption of the starting material.

e Quench the reaction by carefully adding saturated agueous NaHCOs.
o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, filter, and
concentrate under reduced pressure.
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 Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate
gradient) to yield the pure oxazolidinone auxiliary.

Protocol 1: Oxazolidinone Synthesis Workflow
1. Dissolve Amino Alcohol
& Et3N in DCM
(2. Coolto O °C)
3. Add Phosgenating Agent
(e.g., CDI)

(4. Stir 12-16h at RT)
(5. Quench with NaHCO3)

(6. Extract with DCM)

(7. Dry, Concentrate & Purify)

Pure Oxazolidinone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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